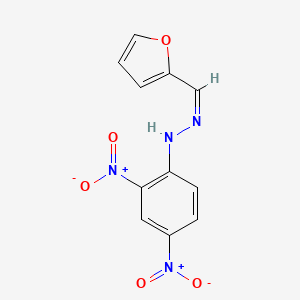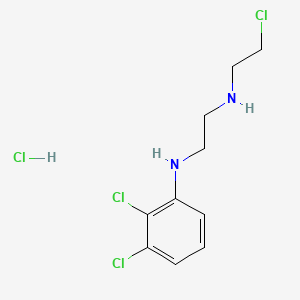![molecular formula C19H16Cl2N2O4 B13843638 4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dichloropyridinyl group, an oxoindole moiety, and a spirocyclohexane ring system. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichloropyridinyl intermediate: This step involves the chlorination of pyridine to introduce chlorine atoms at the 3 and 5 positions.
Coupling with an indole derivative: The dichloropyridinyl intermediate is then coupled with an indole derivative under basic conditions to form the desired spirocyclic structure.
Oxidation and carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.
化学反応の分析
Types of Reactions
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used as a probe to study biological processes and interactions, particularly those involving spirocyclic compounds.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes, particularly those requiring specific functional groups and structural features.
作用機序
The mechanism of action of 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
類似化合物との比較
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride: This compound shares the dichloropyridinyl group but lacks the spirocyclic structure and oxoindole moiety.
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: This compound has a similar pyridinyl group but differs in the overall structure and functional groups.
The unique combination of functional groups and structural features in 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H16Cl2N2O4 |
|---|---|
分子量 |
407.2 g/mol |
IUPAC名 |
4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid |
InChI |
InChI=1S/C19H16Cl2N2O4/c20-11-8-14(21)16(22-9-11)27-12-3-5-19(6-4-12)13-7-10(17(24)25)1-2-15(13)23-18(19)26/h1-2,7-9,12H,3-6H2,(H,23,26)(H,24,25) |
InChIキー |
CZKCQEAQCVKSAR-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1OC3=C(C=C(C=N3)Cl)Cl)C4=C(C=CC(=C4)C(=O)O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


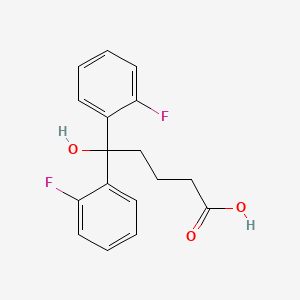
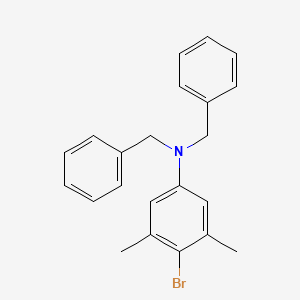
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


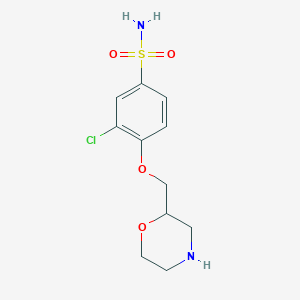
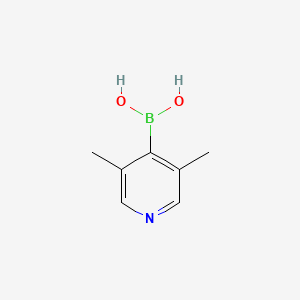
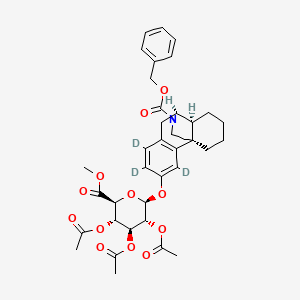
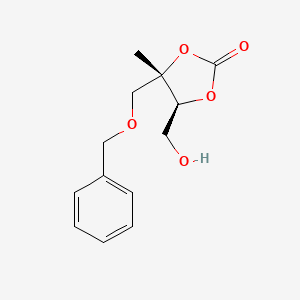


![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
